molecular formula C7H12ClN3 B1435765 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride CAS No. 1956389-92-6

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride

Cat. No.: B1435765
CAS No.: 1956389-92-6
M. Wt: 173.64 g/mol
InChI Key: SNTKTCYDGPTLQG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride is a chemical compound with the empirical formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyrazole moiety

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-5-6(4-9-10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTKTCYDGPTLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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